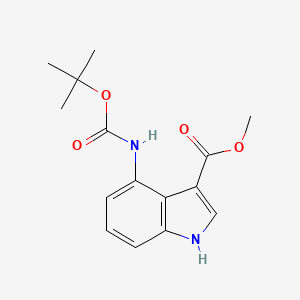

Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate

Description

Historical Context and Development

The development of Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate is rooted in advances in protecting group chemistry and indole functionalization. The Boc group, first introduced in the mid-20th century, revolutionized peptide synthesis by enabling selective amine protection under mild acidic conditions. Its application to indole systems emerged later, driven by the need to stabilize reactive nitrogen centers during multi-step syntheses.

A pivotal milestone occurred in the 2010s with the compound’s use in synthesizing 3,4-diaminoindoles, as detailed in a 2021 Journal of Organic Chemistry study. Researchers faced challenges in functionalizing the 3- and 4-positions of indole due to competing electrophilic substitution pathways. By employing Boc protection at the 4-position and a methyl ester at the 3-position, they achieved regioselective bromination and subsequent Curtius rearrangements, enabling access to novel diaminoindole scaffolds. This breakthrough underscored the compound’s utility in overcoming synthetic roadblocks in heterocyclic chemistry.

Significance in Organic Chemistry

This compound plays a multifaceted role in organic synthesis:

- Protection-Deprotection Strategies : The Boc group shields the 4-amino functionality during reactions involving nucleophiles or strong bases, while the methyl ester at the 3-position allows for downstream hydrolysis to carboxylic acids or reduction to alcohols. This dual functionality is exemplified in the synthesis of hexahydropyrrole[2,3-b]indoles, where the compound serves as a precursor for Lewis acid-mediated cyclizations.

- Intermediate in Drug Discovery : The compound is a key building block for diaminoindoles, which are investigated as kinase inhibitors and serotonin receptor modulators. For instance, its derivative, 3,4-diaminoindole, was synthesized via a 10-step route involving Boc migration and Curtius rearrangement.

- Regioselective Functionalization : The electron-withdrawing Boc group directs electrophilic substitution to the 5- and 7-positions of the indole ring, enabling controlled derivatization. This property is leveraged in the preparation of indole-3-carboxaldehydes and cyanides, which are precursors to antiviral and anticancer agents.

Table 1 summarizes key synthetic applications of this compound:

Position in Indole Chemistry Research

Indole chemistry has evolved from early studies on natural products like indigo and tryptophan to modern drug discovery. This compound occupies a niche in this landscape due to its unique substitution pattern:

- Boc-Protected Amine : The Boc group’s acid lability (cleavable with trifluoroacetic acid) allows selective deprotection without disturbing other functional groups, a feature critical for constructing complex alkaloids. For example, in the synthesis of antitumor agents, the Boc group is retained during Suzuki couplings but removed prior to final amide bond formation.

- Methyl Ester Reactivity : The 3-carboxylate group participates in nucleophilic acyl substitutions, enabling conversion to amides, ketones, or heterocycles. In one study, the ester was hydrolyzed to a carboxylic acid, which underwent Curtius rearrangement to form isocyanates en route to ureas and carbamates.

- Hybrid Scaffolds : The compound bridges indole and amino acid chemistries. Its Boc group mimics the tert-butyl ester of protected amino acids, facilitating peptide-indole conjugates used in targeted therapies.

Recent advances include its use in flow chemistry setups, where the Boc group’s stability under continuous reaction conditions enables high-throughput synthesis of indole libraries. Additionally, computational studies have modeled its electronic structure to predict reactivity in palladium-catalyzed cross-couplings, further cementing its role in modern synthetic methodologies.

Properties

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(19)17-11-7-5-6-10-12(11)9(8-16-10)13(18)20-4/h5-8,16H,1-4H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMKLFNRJSLGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101130376 | |

| Record name | 1H-Indole-3-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101130376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1284163-34-3 | |

| Record name | 1H-Indole-3-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1284163-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101130376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

- 4-Nitroindole (Compound 13) is dissolved in dry tetrahydrofuran (THF) and cooled to 0 °C.

- Sodium hydride (60% dispersion in mineral oil) is added to deprotonate the indole nitrogen.

- Triisopropylsilyl chloride (TIPS-Cl) is added dropwise to protect the indole nitrogen, yielding 4-nitro-1-(triisopropylsilyl)-1H-indole (Compound 14) with near-quantitative yield (100%) after purification by flash chromatography.

Nitro Group Reduction

Boc Protection of the Amino Group

- Compound 15 is dissolved in pyridine with 4-dimethylaminopyridine (DMAP) as a catalyst.

- Di-tert-butyl dicarbonate (Boc anhydride) is added, causing rapid evolution of CO2 gas.

- The reaction mixture is stirred overnight at room temperature.

- After aqueous workup and flash chromatography, tert-butyl (1-(triisopropylsilyl)-1H-indol-4-yl)carbamate (Compound 16) is obtained in 99% yield.

Bromination at the 3-Position

Metalation and Ester Formation

- Compound 11 is cooled to −78 °C under nitrogen.

- n-Butyl lithium (2.5 M in hexane) is added dropwise to effect lithium-halogen exchange.

- After 30 minutes, methyl chloroformate or an equivalent electrophile is added to introduce the methyl ester at the 3-position.

- The reaction is quenched with saturated ammonium chloride solution, extracted, and purified by flash chromatography to yield tert-butyl 4-((tert-butoxycarbonyl)amino)-1-(triisopropylsilyl)-1H-indole-3-carboxylate (Compound 12) in 82% yield.

Deprotection of the Indole Nitrogen

Final Boc and tert-Butyl Ester Cleavage

- Treatment with trifluoroacetic acid (TFA) cleaves both the Boc group on the amino substituent and the tert-butyl ester.

- The resulting free amine and acid functionalities can be further manipulated or reprotected as needed.

Summary Table of Key Steps and Yields

| Step | Starting Material / Reagent | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Indole N-protection | 4-Nitroindole + NaH + TIPS-Cl | 0 °C, THF, 30 min | 4-Nitro-1-(triisopropylsilyl)-1H-indole (14) | 100 | Flash chromatography purification |

| 2. Nitro reduction | Compound 14 + H2 + Pd/C | Room temp, hydrogen atmosphere | (Triisopropylsilyl)-1H-indol-4-amine hydrochloride (15) | High | Catalytic hydrogenation |

| 3. Boc protection | Compound 15 + Boc2O + DMAP + pyridine | Room temp, overnight | tert-Butyl (1-(triisopropylsilyl)-1H-indol-4-yl)carbamate (16) | 99 | Boc protection of amine |

| 4. Bromination | Compound 16 + NBS | Room temp, 1 h | tert-Butyl (3-bromo-1-(triisopropylsilyl)-1H-indol-4-yl)carbamate (11) | 90 | Electrophilic bromination |

| 5. Metalation & esterification | Compound 11 + n-BuLi + methyl chloroformate | −78 °C, THF, 1 h | tert-Butyl 4-((tert-butoxycarbonyl)amino)-1-(triisopropylsilyl)-1H-indole-3-carboxylate (12) | 82 | Lithium-halogen exchange, ester formation |

| 6. Deprotection of TIPS | Compound 12 + TBAF | Room temp, THF | Free indole NH compound (17) | Moderate | Removal of silyl protecting group |

| 7. Boc and tert-butyl ester cleavage | Compound 17 + TFA | Room temp, 1 h | Free amine and acid derivatives | Variable | Acidic deprotection step |

Research Findings and Optimization Notes

- The use of triisopropylsilyl as a protecting group for the indole nitrogen is critical to avoid side reactions during metalation and bromination steps.

- Boc protection of the amino group is efficiently achieved under mild conditions with Boc anhydride and DMAP catalysis in pyridine, giving near-quantitative yields.

- Bromination with NBS is regioselective for the 3-position on the indole ring when the 4-position amino group is protected, facilitating subsequent lithium-halogen exchange and ester formation.

- The metalation step requires strict low-temperature control (−78 °C) to prevent side reactions and ensure high yield of the esterified product.

- Deprotection steps using TBAF and TFA are well-established and allow selective removal of protecting groups without compromising the ester functionality.

- Purification by flash chromatography and aqueous workups with brine and sodium bicarbonate solutions are standard to obtain high purity intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxindole derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Drug Development

Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate has been investigated for its potential as a therapeutic agent. It is part of a class of compounds that modulate immune responses by inhibiting interleukin-4 (IL-4) gene expression, which is crucial in allergic and autoimmune diseases. The ability to influence T helper cell activity positions this compound as a candidate for developing treatments for conditions like asthma and other inflammatory diseases .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of indole derivatives, including this compound. These compounds have shown stronger antibacterial activity compared to traditional antibiotics like cephalexin, indicating their potential utility in treating bacterial infections .

Synthesis of Novel Compounds

This compound serves as a key intermediate in the synthesis of various derivatives with enhanced biological activity. For example, it can be used to create N-substituted indoles through reactions with different amines, leading to the development of new drugs with specific pharmacological profiles .

Case Study 1: Inhibition of IL-4 Production

A study demonstrated that derivatives synthesized from this compound effectively inhibited IL-4 production in vitro. This inhibition was associated with reduced activation of T helper cells, showcasing the compound's potential in managing allergic responses and autoimmune disorders .

Case Study 2: Antibacterial Efficacy

In a comparative analysis, several indole derivatives, including this compound, were evaluated for their antibacterial activity against clinical isolates. Results indicated that these compounds exhibited significant inhibitory effects on bacterial growth, outperforming conventional antibiotics in certain tests .

Data Tables

Mechanism of Action

The mechanism of action of Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate involves the interaction of the indole core with various molecular targets. The Boc-protecting group can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions . The indole ring can interact with enzymes and receptors, influencing biological pathways and exerting pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Core Structure Analysis

Methyl 4-(tert-Butoxycarbonylamino)-1H-indole-3-carboxylate

- Core : Indole ring.

- Functional Groups : Boc-protected amine (position 4), methyl ester (position 3).

- Applications : Likely used as a synthetic intermediate for pharmaceuticals or agrochemicals due to its protective groups.

Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a)

- Core : Pyrrole ring fused with two 1-methylindole substituents.

- Functional Groups : Boc-protected amine (position 1), ethyl ester (position 3), ketone (position 4).

- Synthesis : Prepared via CuCl₂-catalyzed reaction of bis(indolyl) diketones with diaza dienes in THF (98% yield).

- Applications: Potential intermediates in heterocyclic drug synthesis.

Methyl 2-(Methyl(phenyl)amino)-1H-indole-3-carboxylate (5)

- Core : Indole ring.

- Functional Groups : Methyl ester (position 3), N-methyl-N-phenylamine (position 2).

- Synthesis : Involves N-chlorosuccinimide-mediated functionalization under argon.

- Applications : Structural simplicity suggests use in small-molecule drug discovery.

Benzyl Indoline Derivative (Compound 13)

- Core : Indoline (saturated indole analog).

- Functional Groups : Boc-protected amine, benzyl ester, fluorophenyl and guanidinyl substituents.

- Synthesis : Reductive amination followed by Boc protection (70% yield).

Structural and Functional Comparison Table

| Compound Name | Core Structure | Protective Groups | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| Methyl 4-(tert-Boc-amino)-1H-indole-3-carboxylate | Indole | Boc (position 4), methyl ester (position 3) | None | 290.32 | Synthetic intermediate |

| Ethyl Pyrrole-Indole Derivative (10a) | Pyrrole | Boc (position 1), ethyl ester (position 3) | Two 1-methylindole groups, ketone | 554.66 | Heterocyclic drug synthesis |

| Methyl 2-(Methyl(phenyl)amino)-indole-3-carboxylate | Indole | Methyl ester (position 3) | N-Methyl-N-phenylamine (position 2) | 280.31 (estimated) | Drug discovery |

| Benzyl Indoline Derivative (Compound 13) | Indoline | Boc, benzyl ester | Fluorophenyl, guanidinyl | 949.44 | Antiviral research |

Biological Activity

Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an indole core structure, which is known for its diverse biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 252.28 g/mol. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, which can be removed under specific conditions to yield active amines.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the indole structure followed by the introduction of the Boc group. The general synthetic route can be summarized as follows:

- Formation of Indole Derivative : Starting from readily available indole precursors, various synthetic pathways can be employed to introduce functional groups.

- Boc Protection : The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

- Carboxylation : The carboxylic acid moiety is introduced through appropriate carboxylation reactions.

Antimicrobial Activity

Research has indicated that derivatives of indole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities. For instance, studies have shown that similar indole derivatives possess activity against various Gram-positive and Gram-negative bacteria, often exceeding the efficacy of standard antibiotics like ampicillin.

| Microorganism | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.015 | 0.030 |

| Escherichia coli | 0.025 | 0.050 |

| Candida albicans | 0.010 | 0.020 |

These results suggest that this compound could be a promising candidate for further development as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Indoles are known to interact with various enzymes, potentially inhibiting their activity and disrupting metabolic pathways in microorganisms.

- Membrane Disruption : Some studies suggest that indole derivatives can disrupt bacterial membranes, leading to cell lysis.

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of several indole derivatives, including this compound, against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects with low MIC values, indicating potent antibacterial activity .

- Antifungal Activity Assessment : Another investigation focused on the antifungal properties of indole derivatives, revealing that compounds similar to this compound exhibited effective antifungal action against Candida albicans, with MIC values comparable to established antifungal agents .

Q & A

Q. What safety protocols are recommended for handling tert-butoxycarbonyl reagents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.